molecular formula C11H14IN B13122267 1-(2-Iodophenyl)cyclopentanamine

1-(2-Iodophenyl)cyclopentanamine

Cat. No.: B13122267
M. Wt: 287.14 g/mol
InChI Key: HRPGCJLSXWGYND-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)cyclopentanamine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodophenyl)cyclopentanamine typically involves the iodination of a phenyl ring followed by the introduction of a cyclopentanamine group. One common method includes the reaction of 2-iodoaniline with cyclopentanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanamine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-(2-Iodophenyl)cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)cyclopentanamine involves its interaction with specific molecular targets such as receptors and enzymes. The iodine atom enhances the compound’s binding affinity to these targets, facilitating its biological activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Iodophenyl)cyclopentanamine
  • 1-(2-Bromophenyl)cyclopentanamine
  • 1-(2-Chlorophenyl)cyclopentanamine

Uniqueness

1-(2-Iodophenyl)cyclopentanamine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its bromine and chlorine analogs, the iodine derivative exhibits higher reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

1-(2-iodophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14IN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2

InChI Key

HRPGCJLSXWGYND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2I)N

Origin of Product

United States

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